molecular formula C4H10N2O2 B156857 L-2,4-diaminobutyric acid CAS No. 1758-80-1

L-2,4-diaminobutyric acid

Cat. No.: B156857
CAS No.: 1758-80-1
M. Wt: 118.13 g/mol
InChI Key: OGNSCSPNOLGXSM-VKHMYHEASA-N
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Description

L-2,4-Diaminobutyric acid is a non-proteinogenic amino acid with the chemical formula

C4H10N2O2C_4H_{10}N_2O_2C4​H10​N2​O2​

. It is structurally similar to gamma-aminobutyric acid but contains an additional amino group. This compound is known for its role as a weak inhibitor of gamma-aminobutyric acid transaminase and has been studied for its potential antitumor properties .

Biochemical Analysis

Biochemical Properties

L-2,4-diaminobutyric acid is known to inhibit GABA transaminase, an enzyme that converts GABA back to glutamate . This inhibition prevents the conversion, thereby elevating GABA levels . Additionally, it has been found to activate L-leucine and L-threonine, which are constituent amino acids of polymyxin E .

Cellular Effects

In cellular contexts, this compound has been observed to have cytolytic effects on human glioma cell lines and normal human fibroblasts . The concentrations of this compound necessary to reduce the cell count to 50% of control following a 24-hour incubation at 37°C were 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as an inhibitor of GABA transaminase . By inhibiting this enzyme, this compound prevents the conversion of GABA back to glutamate, leading to an increase in GABA levels . This can influence various cellular and molecular processes, including neurotransmission.

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been observed that tumor cells are irreversibly and totally damaged by incubation with 10 mM this compound for 24 hours at 37°C .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been reported that treatment with this compound results in a 43.4% reduction of tumor growth .

Metabolic Pathways

This compound is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2,4-Diaminobutyric acid can be synthesized through several methods. One common approach involves the reaction of diethyl acetamidomalonate with ethylenediamine, followed by hydrolysis and decarboxylation. The reaction conditions typically include:

    Reaction with Ethylenediamine: Diethyl acetamidomalonate is reacted with ethylenediamine in the presence of a base such as sodium ethoxide.

    Hydrolysis: The intermediate product is then hydrolyzed using hydrochloric acid.

    Decarboxylation: The final step involves decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce this compound. The fermentation process is optimized for yield and purity, involving controlled pH, temperature, and nutrient supply.

Chemical Reactions Analysis

Types of Reactions

L-2,4-Diaminobutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or oxo derivatives.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Imines or oxo derivatives.

    Reduction: Simpler amines.

    Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

L-2,4-Diaminobutyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in metabolic pathways and as a potential inhibitor of gamma-aminobutyric acid transaminase.

    Medicine: Investigated for its antitumor properties and potential therapeutic applications.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Comparison with Similar Compounds

L-2,4-Diaminobutyric acid can be compared with other similar compounds such as:

    Gamma-aminobutyric acid: Unlike gamma-aminobutyric acid, this compound has an additional amino group, making it a more potent inhibitor of gamma-aminobutyric acid transaminase.

    L-2,3-Diaminopropionic acid: This compound has a similar structure but lacks the additional carbon in the backbone, resulting in different chemical properties and biological activities.

    L-Ornithine: Both are non-proteinogenic amino acids, but L-Ornithine is primarily involved in the urea cycle, whereas this compound is studied for its inhibitory effects on gamma-aminobutyric acid transaminase.

This compound stands out due to its unique structure and specific inhibitory effects on gamma-aminobutyric acid transaminase, making it a valuable compound in various research fields .

Properties

IUPAC Name

(2S)-2,4-diaminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSCSPNOLGXSM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2,4-diaminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1758-80-1
Record name L-2,4-Diaminobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2,4-diaminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2,4-diaminobutyric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-DIAMINOBUTYRIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-2,4-diaminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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